![molecular formula C9H8F3NO2 B8792405 2-(Trifluoromethyl)phenylglycine](/img/structure/B8792405.png)
2-(Trifluoromethyl)phenylglycine
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Overview
Description
2-(Trifluoromethyl)phenylglycine: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)phenylglycine may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl-glycine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(Trifluoromethyl)phenylglycine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is studied for its potential as a bioisostere . The trifluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and receptor ligands.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials . Its unique chemical properties make it suitable for applications in coatings, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenylglycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors by increasing hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
[2-(Trifluoromethyl)phenyl]-alanine: Similar structure but with an alanine moiety instead of glycine.
[2-(Trifluoromethyl)phenyl]-serine: Contains a serine moiety, offering different reactivity and applications.
[2-(Trifluoromethyl)phenyl]-cysteine: Features a cysteine moiety, which can form disulfide bonds.
Uniqueness: 2-(Trifluoromethyl)phenylglycine is unique due to its specific combination of the trifluoromethyl group and glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)anilino]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
InChI Key |
JKMBAEJKBSMULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O |
Origin of Product |
United States |
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